

# Etripamil Hydrochloride for Paroxysmal Supraventricular Tachycardia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Etripamil hydrochloride** is a novel, intranasally administered, fast-acting L-type calcium channel blocker under development for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). This technical guide provides an in-depth overview of etripamil, including its mechanism of action, comprehensive clinical trial data, and detailed experimental protocols from pivotal studies. The information is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of cardiovascular medicine.

## Introduction

Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia characterized by a rapid heart rate originating above the ventricles.[1] Episodes are often symptomatic and can lead to significant patient distress and healthcare utilization. Current treatments for acute episodes are typically administered in a healthcare setting. Etripamil is being developed as a patient-self-administered therapy to terminate PSVT episodes in a non-medically supervised setting.[2][3]

## **Mechanism of Action**

Etripamil is a non-dihydropyridine calcium channel blocker that selectively inhibits L-type calcium channels.[4] In the heart, these channels are crucial for the propagation of electrical



## Foundational & Exploratory

Check Availability & Pricing

signals, particularly through the atrioventricular (AV) node.[4] The most common form of PSVT, atrioventricular nodal reentrant tachycardia (AVNRT), is caused by a re-entrant circuit within the AV node, which consists of a fast and a slow pathway.[5][6] By blocking the L-type calcium channels, etripamil slows down the electrical conduction in the AV node, interrupting the reentrant circuit and restoring normal sinus rhythm.[4][7]





Click to download full resolution via product page

Mechanism of Etripamil in AVNRT



## **Pharmacokinetics**

Intranasally administered etripamil is rapidly absorbed, with a time to maximal plasma concentration of approximately 5-8.5 minutes. Following peak plasma concentrations, systemic levels of etripamil decline quickly within the first 15 minutes. The mean terminal half-life is approximately 1.5 to 3 hours.

## **Clinical Trials**

Etripamil has been evaluated in several key clinical trials, most notably the Phase 3 NODE-301 and RAPID studies.

### **Data Presentation**

Table 1: Baseline Patient Characteristics in Pivotal Phase 3 Trials

| Characteristic                                                    | NODE-301[2][8]                     | RAPID[9][10]                   |  |
|-------------------------------------------------------------------|------------------------------------|--------------------------------|--|
| Number of Patients (Efficacy Population)                          | 156 (107 Etripamil, 49<br>Placebo) | 184 (99 Etripamil, 85 Placebo) |  |
| Mean Age (years)                                                  | 58                                 | 56                             |  |
| Female (%)                                                        | 66                                 | 73                             |  |
| White (%)                                                         | ~87                                | ~90                            |  |
| History of PSVT Episodes in Past Year (mean)                      | ~9.6                               | Not Reported                   |  |
| Concomitant Beta-blocker or<br>Calcium Channel Blocker Use<br>(%) | Not Reported                       | >60%                           |  |

Table 2: Efficacy of Etripamil in Terminating PSVT



| Outcome                             | NODE-301[2][11]                     | RAPID[10][12][13]                      |
|-------------------------------------|-------------------------------------|----------------------------------------|
| Primary Endpoint                    | Time to conversion over 5 hours     | Time to conversion within 30 minutes   |
| Conversion Rate at 30 minutes (%)   | 53.7 (Etripamil) vs. 34.7 (Placebo) | 64.3 (Etripamil) vs. 31.2<br>(Placebo) |
| Hazard Ratio (95% CI)               | 1.87 (1.09-3.22)                    | 2.62 (1.66-4.15)                       |
| p-value                             | 0.02                                | <0.001                                 |
| Median Time to Conversion (minutes) | 25 (Etripamil) vs. 50 (Placebo)     | 17.2 (Etripamil) vs. 53.5 (Placebo)    |

Table 3: Safety and Tolerability of Etripamil

| Adverse Event (%)                      | NODE-301<br>(Etripamil)[2][11] | RAPID (Etripamil)<br>[9][10] | Placebo (Pooled) |
|----------------------------------------|--------------------------------|------------------------------|------------------|
| Nasal Discomfort                       | 19.6                           | 23                           | Low              |
| Nasal Congestion                       | 8.0                            | 13                           | Low              |
| Rhinorrhea                             | Not Reported                   | 9                            | Low              |
| Serious Adverse Events Related to Drug | 0                              | 0                            | 0                |

Note: Adverse event percentages for placebo groups in individual trials were not consistently reported in the search results, hence a pooled qualitative description is provided.

Table 4: Patient-Reported Outcomes and Healthcare Utilization



| Outcome                                             | NODE-301[14][15]                                        | RAPID (Pooled with NODE-301)[12]                   |
|-----------------------------------------------------|---------------------------------------------------------|----------------------------------------------------|
| Patient-Reported Treatment<br>Satisfaction (TSQM-9) | Significantly higher for etripamil vs. placebo (p<0.01) | Etripamil preferred over placebo                   |
| Medical Intervention Sought (%)                     | 15 (Etripamil) vs. 27 (Placebo)                         | Statistically significant reduction with etripamil |
| Emergency Department Visits (%)                     | 12.1 (Etripamil) vs. 24.5 (Placebo)                     | Statistically significant reduction with etripamil |

# **Experimental Protocols**

The NODE-301 and RAPID trials were multicenter, randomized, double-blind, placebocontrolled studies designed to evaluate the efficacy and safety of self-administered etripamil for PSVT in an at-home setting.[2][16]

Inclusion Criteria (General):

- Age ≥ 18 years
- Electrocardiogram (ECG)-documented history of PSVT
- History of sustained, symptomatic episodes (typically ≥ 20 minutes)

Exclusion Criteria (General):

- History of ventricular pre-excitation (e.g., Wolff-Parkinson-White syndrome)
- Second- or third-degree atrioventricular (AV) block
- · History of severe ventricular arrhythmia
- History of atrial fibrillation or flutter





Click to download full resolution via product page

Experimental Workflow for NODE-301 and RAPID Trials



#### Step-by-Step Experimental Protocol:

- Screening and Enrollment: Patients were screened based on inclusion and exclusion criteria.
- Test Dose Administration: Eligible patients received a medically supervised test dose of etripamil to assess safety and tolerability.[2] In the RAPID trial, this consisted of two 70 mg doses administered 10 minutes apart.[17]
- Randomization: Patients who tolerated the test dose were randomized to receive either etripamil or a placebo nasal spray.
- Patient Training: Patients were trained on how to recognize PSVT symptoms, apply the ambulatory Cardiac Monitoring System (CMS), perform a vagal maneuver, and selfadminister the nasal spray.[2][18]
- At-Home Treatment of PSVT Episode:
  - Upon experiencing symptoms of a PSVT episode, the patient was instructed to first apply the CMS.[18]
  - The patient would then attempt a trained vagal maneuver.[18]
  - If symptoms persisted, the patient would self-administer one dose of the blinded study drug.[18]
  - RAPID Trial Specific: If symptoms did not resolve within 10 minutes of the first dose, the
    patient was instructed to self-administer a second dose.[12][19]
- Data Collection: The CMS recorded a continuous ECG for at least 5 hours post-drug administration.[2]
- ECG Adjudication: An independent, blinded committee reviewed the ECG recordings to confirm the diagnosis of PSVT and determine the time of conversion to sinus rhythm.[18]
- Data Analysis: The primary efficacy endpoint was the time to conversion of PSVT to sinus rhythm. Safety and patient-reported outcomes were also assessed.



## Conclusion

**Etripamil hydrochloride** has demonstrated efficacy and a favorable safety profile in the acute treatment of paroxysmal supraventricular tachycardia in a medically unsupervised setting. The rapid onset of action following intranasal administration offers a promising therapeutic option for patients, potentially reducing the need for emergency medical intervention. Further research may continue to delineate its role in the management of PSVT.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Efficacy and Safety of Etripamil Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials -PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Etripamil used for? [synapse.patsnap.com]
- 5. ecgbook.com [ecgbook.com]
- 6. litfl.com [litfl.com]
- 7. youtube.com [youtube.com]
- 8. milestonepharma.com [milestonepharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT American College of Cardiology [acc.org]
- 11. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) PubMed [pubmed.ncbi.nlm.nih.gov]







- 12. RAPID: Positive Top-line Results for Etripamil Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]
- 13. Podcast on Self-administered Intranasal Etripamil for Symptomatic Paroxysmal Supraventricular Tachycardia: The RAPID Trial PMC [pmc.ncbi.nlm.nih.gov]
- 14. Milestone Pharmaceuticals Announces Topline Results from First-of-its-kind Phase 3 NODE-301 Trial of Etripamil for At-home Acute PSVT Treatment | Milestone Pharmaceuticals, Inc. [milestonepharma.gcs-web.com]
- 15. dicardiology.com [dicardiology.com]
- 16. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
- 18. ESC 365 [esc365.escardio.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Etripamil Hydrochloride for Paroxysmal Supraventricular Tachycardia: A Technical Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15616061#etripamil-hydrochloride-for-paroxysmal-supraventricular-tachycardia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com